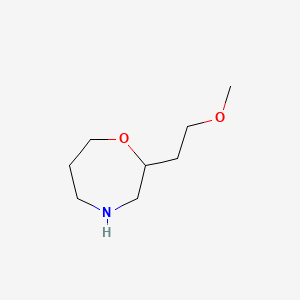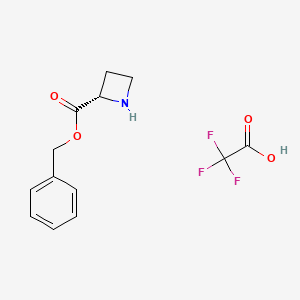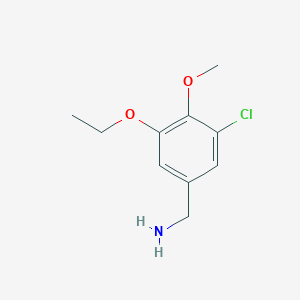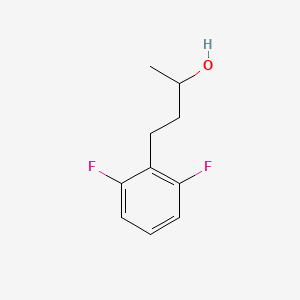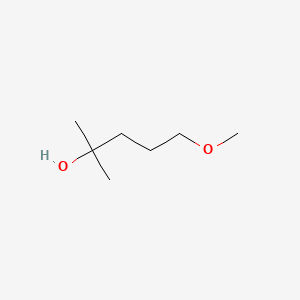![molecular formula C13H19BrO B13619377 [2-Bromo-1-(3-methylbutoxy)ethyl]benzene CAS No. 5452-50-6](/img/structure/B13619377.png)
[2-Bromo-1-(3-methylbutoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Bromo-1-(3-methylbutoxy)ethyl]benzene: is an organic compound with the molecular formula C13H18Br2O It is a derivative of benzene, where a bromine atom and a 3-methylbutoxy group are attached to an ethyl chain, which is further connected to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(3-methylbutoxy)ethylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [2-Bromo-1-(3-methylbutoxy)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(2-bromo-1-(isopentyloxy)ethyl)benzene
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring
Propriétés
Numéro CAS |
5452-50-6 |
|---|---|
Formule moléculaire |
C13H19BrO |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
[2-bromo-1-(3-methylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-11(2)8-9-15-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Clé InChI |
RJJPOBGASDVUCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(CBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




